molecular formula C12H18N2O4 B8177767 2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)propanoic acid

2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B8177767
M. Wt: 254.28 g/mol
InChI Key: ZRSUWRQBTKRNES-UHFFFAOYSA-N
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Description

2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with a tetrahydropyran-4-ylmethoxy group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)propanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs .

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The tetrahydropyran-4-ylmethoxy group can enhance the compound’s solubility and bioavailability, while the propanoic acid moiety can facilitate binding to specific targets .

Comparison with Similar Compounds

Similar Compounds

    2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

    2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of propanoic acid.

Uniqueness

The uniqueness of 2-(4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazol-1-yl)propanoic acid lies in its specific combination of functional groups. The presence of the tetrahydropyran-4-ylmethoxy group enhances its solubility and bioavailability, while the propanoic acid moiety provides specific binding properties.

Properties

IUPAC Name

2-[4-(oxan-4-ylmethoxy)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-9(12(15)16)14-7-11(6-13-14)18-8-10-2-4-17-5-3-10/h6-7,9-10H,2-5,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSUWRQBTKRNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)OCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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